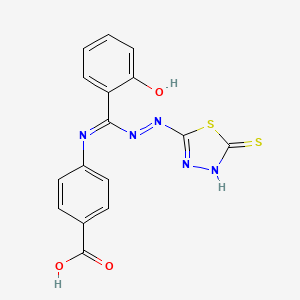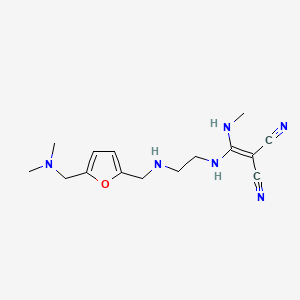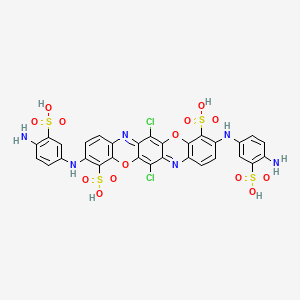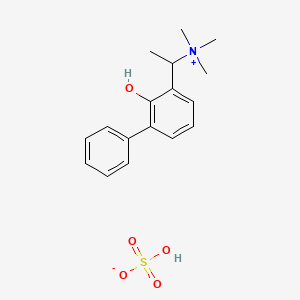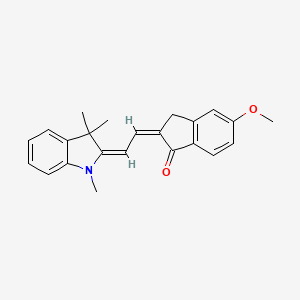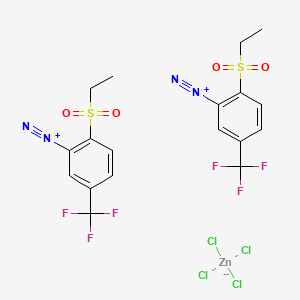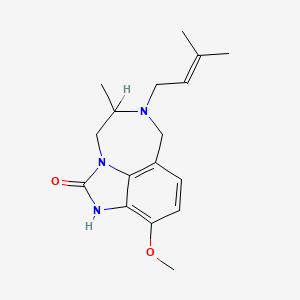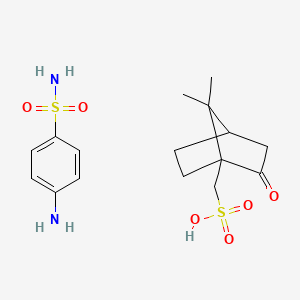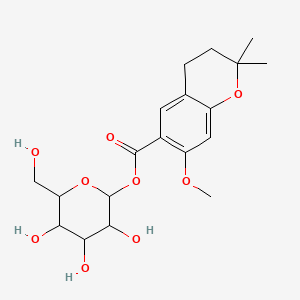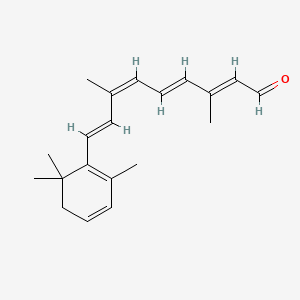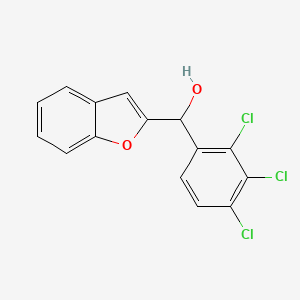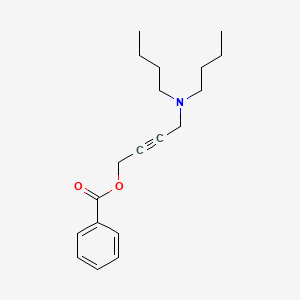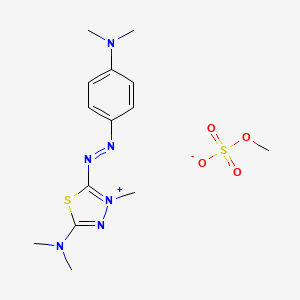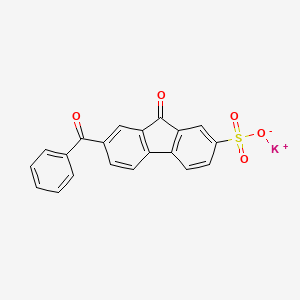
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt is a chemical compound with the molecular formula C20H11O5S.K. It is known for its unique structure, which includes a fluorene backbone with sulfonic acid and benzoyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt typically involves the sulfonation of fluorene followed by benzoylation and oxidation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and benzoylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid and benzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Fluorenone-2,7-disulfonic acid dipotassium salt
- Potassium benzenesulfonate
- 4,4’-Biphenyldisulfonic acid
Uniqueness
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
121305-22-4 |
|---|---|
Fórmula molecular |
C20H11KO5S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
potassium;7-benzoyl-9-oxofluorene-2-sulfonate |
InChI |
InChI=1S/C20H12O5S.K/c21-19(12-4-2-1-3-5-12)13-6-8-15-16-9-7-14(26(23,24)25)11-18(16)20(22)17(15)10-13;/h1-11H,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
BNCVUTQKOHBSDK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



